![molecular formula C14H16N4O3S B5792847 N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-methyl-4-nitrobenzamide](/img/structure/B5792847.png)
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-methyl-4-nitrobenzamide
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Overview
Description
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-methyl-4-nitrobenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. The compound is a member of the thiadiazole family and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-methyl-4-nitrobenzamide involves the inhibition of various enzymes and pathways that are involved in cancer cell proliferation and survival. The compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Additionally, the compound has been shown to inhibit the MAPK/ERK pathway, a signaling pathway that is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-methyl-4-nitrobenzamide has been shown to exhibit various biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, two enzymes that are involved in the apoptotic process. Additionally, the compound has been shown to inhibit the migration and invasion of cancer cells by downregulating the expression of various genes that are involved in these processes.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-methyl-4-nitrobenzamide in lab experiments is its potential anticancer activity. The compound has been shown to exhibit selective cytotoxicity towards cancer cells, making it a promising candidate for the development of anticancer drugs. Additionally, the compound has been shown to have low toxicity towards normal cells, making it a safer alternative to traditional chemotherapy drugs.
One of the limitations of using N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-methyl-4-nitrobenzamide in lab experiments is its limited solubility in water. This can make it difficult to dissolve the compound in aqueous solutions, which can affect its bioavailability and efficacy.
Future Directions
There are several future directions for the research and development of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-methyl-4-nitrobenzamide. One direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the development of novel derivatives of the compound with improved solubility and bioavailability. Additionally, further studies are needed to elucidate the exact mechanism of action of the compound and its potential applications in other areas of scientific research.
Synthesis Methods
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-methyl-4-nitrobenzamide has been synthesized using various methods. One of the most commonly used methods involves the reaction of 5-tert-butyl-1,3,4-thiadiazole-2-thiol with 3-methyl-4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction yields N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-methyl-4-nitrobenzamide as a yellow crystalline solid.
Scientific Research Applications
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-methyl-4-nitrobenzamide has potential applications in various areas of scientific research. One of the most promising applications is in the field of cancer research. Studies have shown that the compound exhibits anticancer activity by inducing apoptosis in cancer cells. Additionally, the compound has been shown to inhibit the growth of tumor cells in vitro and in vivo.
properties
IUPAC Name |
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-methyl-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3S/c1-8-7-9(5-6-10(8)18(20)21)11(19)15-13-17-16-12(22-13)14(2,3)4/h5-7H,1-4H3,(H,15,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJEVIGFYIMEWBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC2=NN=C(S2)C(C)(C)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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